molecular formula C8H14N2O2 B12636939 1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-

1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-

Cat. No.: B12636939
M. Wt: 170.21 g/mol
InChI Key: QXHDRPMLHMFXJW-QFSRMBNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a nonane ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction. This can be done using formaldehyde and a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes:

    Raw Material Preparation: High-purity raw materials are prepared and purified.

    Reaction Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The nitrogen atoms in the spirocyclic core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride
  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione

Comparison

1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel- is unique due to its specific spirocyclic structure and the presence of a hydroxymethyl group. This makes it more versatile in chemical reactions and potentially more active in biological systems compared to its analogs.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(5R)-9-(hydroxymethyl)-1,7-diazaspiro[4.4]nonan-6-one

InChI

InChI=1S/C8H14N2O2/c11-5-6-4-9-7(12)8(6)2-1-3-10-8/h6,10-11H,1-5H2,(H,9,12)/t6?,8-/m1/s1

InChI Key

QXHDRPMLHMFXJW-QFSRMBNQSA-N

Isomeric SMILES

C1C[C@]2(C(CNC2=O)CO)NC1

Canonical SMILES

C1CC2(C(CNC2=O)CO)NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.